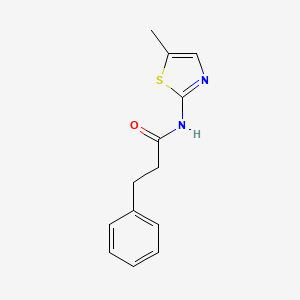

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-9-14-13(17-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCOSJJWCSIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322934 | |

| Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

743468-79-3 | |

| Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 5 Methyl 1,3 Thiazol 2 Yl 3 Phenylpropanamide

Established Synthetic Pathways for the Core N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide Structure

The formation of the central amide bond in this compound is the key step in its synthesis. This is typically achieved by reacting 2-amino-5-methyl-1,3-thiazole with 3-phenylpropanoic acid or its derivatives.

Classical methods for the synthesis of this compound primarily involve the coupling of an amine and a carboxylic acid. One of the most common approaches is the conversion of 3-phenylpropanoic acid into a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-phenylpropanoyl chloride is then reacted with 2-amino-5-methyl-1,3-thiazole in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Another well-established method is the use of coupling reagents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of the amide bond under milder conditions than the acyl chloride method. These reagents work by forming a reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

The Hantzsch thiazole (B1198619) synthesis is a foundational method for creating the 2-aminothiazole core, which can then be acylated. nih.govresearchgate.net This method involves the reaction of a thiourea with an α-haloketone. For the synthesis of 2-amino-5-methyl-1,3-thiazole, thiourea is reacted with chloroacetone.

Table 1: Comparison of Classical Synthetic Reagents

| Reagent/Method | Description | Advantages | Disadvantages |

| Acyl Chloride | 3-phenylpropanoic acid is converted to 3-phenylpropanoyl chloride using SOCl₂ or (COCl)₂, followed by reaction with 2-amino-5-methyl-1,3-thiazole. | High reactivity, often leading to high yields. | Harsh conditions, potential for side reactions, and generation of corrosive HCl gas. |

| Carbodiimide Coupling (DCC, EDC) | Direct coupling of 3-phenylpropanoic acid and 2-amino-5-methyl-1,3-thiazole using a coupling agent. | Milder conditions, good yields. | Formation of urea byproducts that can be difficult to remove, potential for racemization. |

| Hantzsch Thiazole Synthesis | Formation of the 2-amino-5-methyl-1,3-thiazole ring from thiourea and chloroacetone, followed by acylation. | A fundamental and versatile method for thiazole ring formation. | A multi-step process to reach the final product. |

In recent years, there has been a shift towards more sustainable and environmentally friendly synthetic methods. bepls.com For the synthesis of this compound, this includes the use of greener solvents, catalyst-free reactions, and microwave-assisted synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of thiazole derivatives has been shown to be efficient under microwave irradiation, sometimes in the absence of a catalyst and using environmentally benign solvents like water or polyethylene glycol (PEG). bepls.com

Catalyst-free domino reactions in aqueous media represent another green approach. bepls.com These methods involve a sequence of reactions where the subsequent transformation takes place on the functional group formed in the previous step, avoiding the need for isolation of intermediates and reducing solvent waste.

Table 2: Modern and Sustainable Synthetic Approaches

| Methodology | Description | Key Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, accelerating the rate of reaction. | Reduced reaction times, increased yields, and often milder reaction conditions. |

| Catalyst-Free Reactions in Green Solvents | Reactions are carried out without a catalyst in environmentally friendly solvents like water or PEG. | Avoids the use of toxic and expensive catalysts, reduces environmental impact. |

| Multi-component Domino Reactions | Multiple reactants are combined in a single pot to form the product in a cascade of reactions. | High atom economy, reduced waste, and simplified work-up procedures. |

Strategies for the Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties.

Parallel and combinatorial synthesis are high-throughput techniques used to generate large libraries of related compounds. mdpi.comnih.gov These methods are particularly useful for exploring the chemical space around the this compound scaffold.

In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. mdpi.com For example, a library of analogs could be generated by reacting 2-amino-5-methyl-1,3-thiazole with a diverse set of carboxylic acids, or by reacting 3-phenylpropanoic acid with a variety of substituted 2-aminothiazoles.

Solid-phase synthesis is a powerful technique often employed in combinatorial chemistry. nih.gov In this approach, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. After the final step, the desired product is cleaved from the resin. This method simplifies the purification process, as excess reagents and byproducts can be washed away.

Targeted chemical modifications involve the selective alteration of specific functional groups within the this compound molecule to fine-tune its properties. Functionalization can be directed at several positions:

The Phenyl Ring: The phenyl group of the 3-phenylpropanamide (B85529) moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic and steric properties.

The Thiazole Ring: The thiazole ring can be functionalized, for example, by introducing substituents at the C4 position.

The Amide Linkage: While the amide bond itself is generally stable, modifications to the neighboring atoms can influence its chemical properties.

The introduction of different functional groups can significantly impact the molecule's biological activity and physicochemical properties. mdpi.commdpi.com For instance, the addition of a nitro group can influence the electronic properties and crystal packing of the molecule. mdpi.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The unambiguous characterization and purity assessment of this compound and its derivatives are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure. semanticscholar.org ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish detailed connectivity within the molecule. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can also aid in structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the amide C=O and N-H stretching vibrations, as well as vibrations associated with the aromatic and thiazole rings. scielo.br

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of the synthesized compounds. semanticscholar.org HPLC, in particular, can provide quantitative information about the purity and can be used for purification through preparative HPLC. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. semanticscholar.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, providing an empirical formula that can be compared with the theoretical formula to confirm the compound's identity. scielo.br

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei. |

| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns. |

| IR Spectroscopy | Functional Group Identification | Presence of specific bonds (e.g., C=O, N-H). |

| Chromatography (HPLC, TLC) | Purity Assessment | Number of components in a sample, relative purity. |

| Elemental Analysis | Elemental Composition | Empirical formula. |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl, propanamide, and methyl-thiazole moieties. For instance, the aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.20-7.40 ppm. The methylene protons of the propanamide chain would exhibit signals around δ 2.70-3.10 ppm, likely as triplets. The methyl group on the thiazole ring would present as a singlet at approximately δ 2.40 ppm, while the thiazole ring proton would appear as a singlet around δ 6.90 ppm. The amide proton (NH) is expected to show a broad singlet.

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data. The carbonyl carbon of the amide is anticipated to be the most downfield signal, typically above δ 170 ppm. The carbons of the phenyl and thiazole rings would resonate in the aromatic region (δ 120-160 ppm). The aliphatic carbons of the propanamide chain and the methyl group would appear in the upfield region of the spectrum. japsonline.comasianpubs.org

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| Amide (C=O) | --- | ~172.0 |

| Thiazole (C2-N) | --- | ~158.0 |

| Thiazole (C4) | --- | ~138.0 |

| Thiazole (C5) | --- | ~125.0 |

| Phenyl (C-ipso) | --- | ~141.0 |

| Phenyl (C-ortho, meta, para) | ~7.20-7.40 (m) | ~126.0-129.0 |

| Thiazole-H | ~6.90 (s) | --- |

| Amide-H | Broad singlet | --- |

| Phenyl-CH₂ | ~3.05 (t) | ~38.0 |

| Carbonyl-CH₂ | ~2.75 (t) | ~32.0 |

| Thiazole-CH₃ | ~2.45 (s) | ~12.0 |

Note: Predicted values are based on analogous structures and may vary from experimental results. s=singlet, t=triplet, m=multiplet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂OS), the calculated molecular weight is approximately 246.33 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as a protonated molecular ion [M+H]⁺ at m/z 247.09. beilstein-journals.orgnih.govresearchgate.net High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. nih.govresearchgate.net

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | ~3050 | Medium |

| C-H Stretch (Aliphatic) | ~2950 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1550 | Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium-Weak |

| C-N Stretch | ~1250 | Medium |

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a chemical compound. A reverse-phase HPLC method would be suitable for the analysis of this compound.

A typical method would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. sielc.comnih.gov Detection would most commonly be performed using a UV detector, likely at a wavelength where the aromatic phenyl and thiazole rings show strong absorbance (e.g., ~254 nm). The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be expected to effectively separate the target compound from potential starting materials or by-products of its synthesis.

Structure Activity Relationship Sar Studies of N 5 Methyl 1,3 Thiazol 2 Yl 3 Phenylpropanamide and Its Analogs

Design Principles for Systematic SAR Investigations

The rational design of analogs for SAR studies is guided by several key principles aimed at systematically probing the chemical space around the lead compound, N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide. A primary strategy involves the modification of substituents at various positions on the molecule's distinct moieties: the phenyl ring, the thiazole (B1198619) heterocycle, and the propanamide linker. nih.govmdpi.com This allows for the evaluation of the impact of electronic, steric, and hydrophobic properties on the compound's activity.

The design process often begins with bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, to investigate which properties are crucial for activity. For instance, a hydroxyl group might be replaced with an amine or thiol to probe the importance of hydrogen bonding capabilities. Another principle is conformational constraint, where flexible parts of the molecule, such as the propanamide linker, are rigidified to lock the molecule into a potentially more active conformation and to understand the optimal spatial arrangement of the key interacting groups.

Computational modeling and ligand-based drug design approaches are increasingly integral to the design process. mdpi.com These methods can predict the potential activity of designed analogs before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. researchgate.net By analyzing the common chemical features of known active molecules, pharmacophore models can be generated to guide the design of novel compounds with enhanced activity. nih.gov

Impact of Substituent Variations on Preclinical Biological Activity Profiles

The biological activity of this compound analogs is highly sensitive to structural modifications across its three main components.

The phenyl ring offers a prime site for modification to explore the effects of various substituents on biological activity. Studies on analogous N-(thiazol-2-yl)-benzamide compounds have shown that both the position and nature of the substituent on the phenyl ring are critical. For example, introducing a fluorine atom at the 3-position of the phenyl ring can result in a compound that is roughly equipotent with other active analogs, suggesting a favorable interaction in that region. semanticscholar.org

However, the introduction of other groups can have varied effects. Methyl, ethoxy, or acetyl groups at the 3-position have been shown to substantially decrease antagonist activity in certain assays. semanticscholar.org Conversely, a 3-dimethylamino group can maintain potency, indicating that specific electronic or steric properties are preferred. semanticscholar.org Halogen substitutions, particularly at the para-position, have been noted as being important for the activity of some thiazole-containing compounds. nih.gov For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, a 4-chloro substitution on the phenyl ring was found to be a potent antagonist. semanticscholar.org The collective data suggest that the electronic landscape and steric profile of the phenyl ring are key determinants of biological activity.

Table 1: Impact of Phenyl Ring Modifications on Biological Activity of N-(4-(tert-butyl)thiazol-2-yl)-benzamide Analogs

| Compound | Phenyl Ring Substitution | Biological Activity (IC₅₀) |

|---|---|---|

| 5a | 3-Fluoro | ~1-3 µM |

| 5c | 3-Methyl | Decreased Activity |

| 5d | 3-Ethoxy | Decreased Activity |

| 5e | 3-Acetyl | Decreased Activity |

| 5f | 3-Dimethylamino | ~1-3 µM |

| 4c | 4-Chloro | ~1-3 µM |

Data synthesized from studies on structurally related N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org

The thiazole ring is another critical component for SAR exploration. The substitution pattern on this heterocycle significantly influences the biological profile. The parent compound features a methyl group at the 5-position. Studies on related series have demonstrated that modifications at both the 4- and 5-positions of the thiazole ring are influential. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, replacing the 5-methyl group with a 5-ethyl ester group was detrimental to activity. semanticscholar.org

Furthermore, the substituent at the 4-position of the thiazole ring plays a crucial role. Analogs with a 4-tert-butyl group have demonstrated high potency, whereas those with a 4-methyl group showed weaker activity. semanticscholar.org This highlights the importance of steric bulk at this position for optimal interaction with the biological target. N-alkylation of the thiazole nitrogen has also been investigated, with different alkyl groups (e.g., methyl, ethyl, propyl) leading to varied activity profiles, indicating that the space around the thiazole nitrogen is sensitive to substitution. acs.org

Table 2: Influence of Thiazole Ring Substitutions on Biological Activity of N-(phenyl)-thiazol-2-amide Analogs

| Compound Series | Thiazole Ring Substitution | General Biological Activity |

|---|---|---|

| Series 1 | 5-Methyl | Detrimental for activity in some models semanticscholar.org |

| Series 2 | 4-tert-Butyl | Potent activity observed semanticscholar.org |

| Series 3 | 4-Methyl | Weaker activity observed semanticscholar.org |

| Series 4 | N-Alkyl (Methyl, Ethyl, Propyl) | Varied activity profiles acs.org |

Data synthesized from studies on various thiazole derivative series.

The propanamide linker connecting the phenyl and thiazole moieties is essential for maintaining the correct orientation of these two key structural features. Alterations to this linker, such as changing its length, flexibility, or chemical nature, can have significant consequences for biological activity. For example, replacing the amide group with a sulfamide (B24259) structure has been shown to lead to mixed results, with one analog losing activity while another retained it, suggesting a high degree of structural sensitivity in this region. acs.org The presence of the amide bond itself is often crucial, as it can act as a hydrogen bond donor and acceptor, facilitating key interactions with the target protein. Studies on benzothiazole-propanamide derivatives have further underscored the importance of the linker in orienting the terminal heterocyclic rings for optimal binding. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, a ligand-based approach can be employed by analyzing a set of known active analogs to generate a pharmacophore hypothesis.

This model would typically include key features such as:

A hydrophobic/aromatic feature representing the phenyl ring.

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the propanamide linker.

A hydrogen bond donor feature from the amide nitrogen.

An aromatic or hydrophobic feature representing the thiazole ring.

Specific hydrophobic features for key substituents like the 5-methyl group on the thiazole.

Once validated, this pharmacophore model serves as a 3D query for virtual screening of compound databases to identify novel, structurally diverse molecules with a high probability of being active. nih.gov It can also guide the rational design of new analogs by ensuring that proposed modifications retain the essential pharmacophoric features, thereby increasing the efficiency of hit-to-lead optimization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For analogs of this compound, both 2D and 3D-QSAR models can be developed.

In 2D-QSAR, various physicochemical descriptors (e.g., logP for hydrophobicity, molar refractivity for steric bulk, and Hammett constants for electronic effects) of the analogs are correlated with their biological activity using statistical methods like multiple linear regression (MLR). nih.gov The resulting equation can predict the activity of new compounds and provide insights into which properties are most important for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. eijppr.comrsc.org In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as 3D contour maps, which highlight regions where modifications would be expected to increase or decrease activity. For example, a map might show that bulky, electron-withdrawing groups are favored on the phenyl ring, while smaller, electron-donating groups are preferred on the thiazole ring, providing direct guidance for the design of more potent analogs. rsc.org

Mechanistic Investigations of N 5 Methyl 1,3 Thiazol 2 Yl 3 Phenylpropanamide at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

The initial and most critical step in understanding the mechanism of action of a new compound like N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is the identification of its molecular targets. This process, often referred to as target deconvolution, utilizes a variety of strategies to pinpoint the specific biomolecules, typically proteins, with which the compound interacts to exert its biological effects.

To identify the molecular targets of this compound, a combination of computational and experimental approaches would be implemented. Affinity proteomics is a powerful technique where the compound is immobilized on a solid support to "fish" for its binding partners from cell lysates. Another approach, chemical genetics, involves systematically screening for genes that, when mutated, confer resistance or sensitivity to the compound, thereby suggesting a functional link between the gene product and the compound's activity.

Modern target deconvolution also heavily relies on "omics" technologies. For instance, a compound's effect on the entire proteome can be analyzed for changes in protein expression or post-translational modifications. Similarly, transcriptomics can reveal changes in gene expression profiles that provide clues about the pathways affected by the compound.

A hypothetical target deconvolution workflow for this compound is outlined in the table below.

| Strategy | Description | Potential Outcome |

| Affinity Chromatography | The compound is attached to a solid matrix and used as bait to capture interacting proteins from a cell extract. | Identification of direct binding partners. |

| Drug Affinity Responsive Target Stability (DARTS) | This method assesses the stabilization of a target protein upon ligand binding, which can protect it from proteolysis. | Identification of target proteins based on altered stability. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein when a ligand is bound. | Confirmation of target engagement in a cellular context. |

| Chemical Genetics | Screening of mutant libraries (e.g., yeast deletion library) to identify genes that modify the cellular response to the compound. | Identification of genes and pathways functionally related to the compound's activity. |

Once potential molecular targets are identified, the next step is to validate these interactions and quantify the binding affinity. This is achieved through the development of specific biochemical assays. For instance, if a kinase is identified as a potential target, an in vitro kinase assay would be established to measure the ability of this compound to inhibit the phosphorylation of a substrate.

The development of these assays is crucial for determining the potency and selectivity of the compound. For example, a panel of related enzymes would be tested to ascertain whether the compound is a specific inhibitor or has a broader activity profile.

| Assay Type | Principle | Parameters Determined |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the ligand to the target protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects the binding of a ligand to a target immobilized on a sensor chip by measuring changes in the refractive index. | Association (kon) and dissociation (koff) rate constants, and binding affinity (Kd). |

| Enzyme Inhibition Assay | Measures the effect of the compound on the rate of an enzyme-catalyzed reaction. | IC50 (concentration for 50% inhibition), and mechanism of inhibition (e.g., competitive, non-competitive). |

To gain a detailed understanding of how this compound interacts with its target at the atomic level, structural biology techniques are employed. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to determine the three-dimensional structure of the ligand-target complex.

This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. It can also guide the rational design of more potent and selective analogs of the compound through structure-activity relationship (SAR) studies.

Elucidation of Signaling Pathways Modulated by this compound (in vitro/cellular models)

Following target identification and validation, research would focus on how the interaction between this compound and its target(s) affects cellular signaling pathways. This is typically investigated in cultured cells (in vitro models). For instance, if the compound targets a receptor tyrosine kinase, studies would examine its effect on downstream signaling components like the MAPK/ERK and PI3K/Akt pathways using techniques such as Western blotting to detect changes in protein phosphorylation.

Modulation of Key Cellular Processes by this compound (e.g., cell proliferation, apoptosis pathways in vitro)

The modulation of signaling pathways ultimately leads to changes in cellular behavior. Therefore, the effect of this compound on key cellular processes such as cell proliferation, apoptosis (programmed cell death), cell cycle progression, and migration would be investigated. Assays like the MTT assay can be used to measure cell viability and proliferation, while flow cytometry with specific markers can quantify apoptosis and analyze the cell cycle distribution. For example, some thiazole (B1198619) derivatives have been shown to induce apoptosis through caspase-dependent pathways.

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies (in vitro/preclinical cellular models)

For a compound to be effective, it must reach its intracellular target. Therefore, studies would be conducted to understand how this compound enters cells and where it localizes within the cell. This can be achieved by using fluorescently labeled versions of the compound in conjunction with fluorescence microscopy. Alternatively, techniques like subcellular fractionation followed by quantification of the compound in different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) can provide valuable information.

Preclinical Pharmacological Profiling of N 5 Methyl 1,3 Thiazol 2 Yl 3 Phenylpropanamide

In Vitro Pharmacological Evaluation

Limited direct experimental data is publicly available for the specific compound N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide. However, the pharmacological profile of structurally related N-(thiazol-2-yl)-benzamide analogs has been investigated, providing insights into the potential activities of this class of compounds. These studies have primarily focused on their interaction with the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.

Cell-Based Assay Systems for Activity Assessment (e.g., reporter gene assays, viability assays)

For analogous N-(thiazol-2-yl)-benzamide compounds, cell-based assays have been crucial in determining their antagonistic activity at the ZAC. HEK293 cells stably expressing the ZAC have been utilized in fluorescence-based membrane potential (FMP) assays. In these assays, the ability of a compound to inhibit the cellular response to a ZAC agonist, such as copper ions (Cu2+), is measured. For instance, the compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester was identified as a ZAC antagonist through a high-throughput screening campaign using this system, demonstrating concentration-dependent inhibition of the Cu2+-evoked response with an IC50 value of 6.1 μM. semanticscholar.org

Further characterization of related analogs is often performed using Xenopus oocytes expressing the ZAC, coupled with two-electrode voltage-clamp electrophysiology to measure ion channel activity. This system allows for a detailed investigation of the functional properties and mode of action of these compounds. nih.gov

Enzyme Inhibition and Activation Assays

While the primary target identified for N-(thiazol-2-yl)-benzamide analogs is the ZAC ion channel, compounds containing the thiazole (B1198619) ring are known to interact with various enzymes. For the broader class of thiazole derivatives, enzyme inhibition is a recognized mechanism of action, potentially affecting cellular signaling pathways that regulate cell proliferation and apoptosis. However, specific enzyme inhibition or activation data for this compound is not currently available in the public domain.

Primary Cell and Tissue Culture Models for Compound Activity Assessment

The use of primary cell and tissue culture models for assessing the activity of this compound has not been specifically documented. However, in the broader context of drug discovery, such models are invaluable for understanding the effects of a compound in a more physiologically relevant setting than immortalized cell lines.

In Vitro Cytocompatibility Studies in Relevant Cell Lines

In vitro cytocompatibility studies are essential to assess the potential toxicity of a compound. For a series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide CSF-1R inhibitors, which share some structural similarities with thiazole derivatives, minimal cytotoxicity was observed even at higher concentrations. nih.gov This suggests that such compounds may have a favorable initial safety profile. However, specific cytocompatibility data for this compound is not available.

Interactive Data Table: In Vitro Activity of a Related N-(thiazol-2-yl)-benzamide Analog

| Compound | Assay System | Target | Activity | IC50 (μM) |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC-HEK293 cells (FMP assay) | ZAC | Antagonist | 6.1 semanticscholar.org |

In Vivo Pharmacodynamic Studies in Animal Models

Selection and Characterization of Relevant Preclinical Animal Models

There is no publicly available information on in vivo pharmacodynamic studies conducted specifically with this compound. The selection of a relevant preclinical animal model would be contingent on the identified in vitro activity and the therapeutic indication being investigated. Given that related compounds have shown activity as ZAC antagonists, animal models relevant to the physiological functions of the ZAC would be appropriate. nih.gov The ZAC is expressed in various tissues, and its physiological roles are still under investigation, making the choice of a specific animal model challenging without more definitive data on the compound's mechanism of action.

Biomarker Identification and Pharmacodynamic Endpoint Evaluation (preclinical)

In the preclinical assessment of novel therapeutic agents like this compound, the identification of relevant biomarkers and the evaluation of pharmacodynamic (PD) endpoints are crucial for elucidating the mechanism of action and demonstrating target engagement. nih.gov Given the structural features of many thiazole derivatives, which are often investigated for anti-inflammatory properties, a relevant biomarker strategy would focus on mediators of the inflammatory cascade. fabad.org.tr

Biomarkers are measurable indicators of a biological state or condition. For a potential anti-inflammatory agent, key biomarkers would include pro-inflammatory cytokines, prostaglandins, and enzymes involved in their synthesis. mdpi.com Preclinical studies in animal models would aim to demonstrate a dose-dependent reduction in these biomarkers following administration of the compound. nih.gov

Pharmacodynamic endpoints are the direct measures of the drug's effect on the body. In the context of inflammation and pain, these endpoints often involve physiological and behavioral assessments in animal models. mdpi.com For instance, a reduction in paw volume in an edema model or an increase in the pain threshold in a hyperalgesia model would serve as key PD endpoints.

The table below summarizes potential biomarkers and PD endpoints that would be evaluated for a compound with presumed anti-inflammatory activity.

| Category | Parameter | Method of Measurement | Preclinical Relevance |

| Biomarkers | Tumor Necrosis Factor-alpha (TNF-α) | ELISA, Western Blot, qPCR | Key pro-inflammatory cytokine |

| Interleukin-6 (IL-6) | ELISA, Western Blot, qPCR | Pro-inflammatory cytokine involved in acute and chronic inflammation | |

| Prostaglandin (B15479496) E2 (PGE2) | LC-MS/MS, ELISA | Mediator of inflammation and pain | |

| Cyclooxygenase-2 (COX-2) Expression | Immunohistochemistry, Western Blot | Enzyme responsible for prostaglandin synthesis at sites of inflammation | |

| Pharmacodynamic Endpoints | Paw Edema | Plethysmometry | Measurement of acute inflammation |

| Mechanical Allodynia | von Frey Filaments | Assessment of pain sensitivity | |

| Thermal Hyperalgesia | Hargreaves Test | Assessment of heat pain sensitivity | |

| Arthritis Score | Visual Scoring System | Evaluation of joint inflammation in arthritis models |

Methodologies for Assessing Biological Responses in Animal Models

To evaluate the in vivo efficacy of this compound, a variety of established animal models of inflammation and pain would be employed. nih.gov The choice of model depends on the specific therapeutic indication being investigated. scielo.br These models allow for the assessment of the compound's ability to modulate biological responses in a living system. nih.gov

For acute inflammation, the carrageenan-induced paw edema model in rats is a standard and widely used assay. scielo.br In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling, which can be quantified over time. scielo.br The anti-inflammatory effect of the test compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group. publichealthtoxicology.com

For more chronic inflammatory conditions, such as rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is often used. mdbneuro.com This model mimics many of the pathological features of the human disease, including joint inflammation, cartilage destruction, and bone erosion. mdbneuro.comjsrlifesciences.com Efficacy is assessed by monitoring clinical signs such as paw swelling and arthritis scores. mdbneuro.com

The table below outlines some of the key animal models used for assessing anti-inflammatory and analgesic activity.

| Model | Species | Condition Modeled | Key Parameters Measured |

| Carrageenan-Induced Paw Edema | Rat | Acute Inflammation | Paw Volume, Pro-inflammatory Cytokine Levels |

| Acetic Acid-Induced Writhing | Mouse | Visceral Pain | Number of Writhing Responses |

| Formalin Test | Rat/Mouse | Inflammatory Pain | Paw Licking/Biting Time (Phase 1 and 2) |

| Collagen-Induced Arthritis (CIA) | Mouse | Rheumatoid Arthritis | Arthritis Score, Paw Thickness, Histopathology |

| Complete Freund's Adjuvant (CFA) Model | Rat | Chronic Inflammatory Pain | Mechanical Allodynia, Thermal Hyperalgesia |

Preclinical Pharmacokinetic (PK) Analysis

Preclinical pharmacokinetic (PK) studies are essential for understanding how an organism affects a drug. nih.gov These studies involve the characterization of the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. srce.hr The data generated from preclinical PK studies in animal models are crucial for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen for first-in-human clinical trials. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies for a small molecule like this compound would typically be conducted in rodent (e.g., rat) and non-rodent (e.g., dog) species. nih.gov

Absorption: This is typically assessed by comparing the plasma concentration-time profiles after oral and intravenous administration to determine the oral bioavailability. For a compound like this, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the analytical method of choice. chromatographytoday.com

Distribution: This involves determining the extent to which the compound penetrates into various tissues and organs. This can be studied using techniques like quantitative whole-body autoradiography with a radiolabeled version of the compound.

Metabolism: In vitro studies using liver microsomes from different species (including human) are conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved. nih.gov This is followed by in vivo metabolite profiling in plasma, urine, and feces. nih.gov

Excretion: This determines the primary routes of elimination of the drug and its metabolites from the body, typically via urine and feces. Mass balance studies using a radiolabeled compound are the gold standard for this.

The following table presents hypothetical, yet representative, pharmacokinetic parameters for a thiazole derivative in rats.

| PK Parameter | Intravenous | Oral |

| Dose | 1 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 500 | 250 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 800 | 3200 |

| t1/2 (h) | 3.5 | 4.0 |

| Clearance (mL/min/kg) | 20.8 | - |

| Volume of Distribution (L/kg) | 6.2 | - |

| Oral Bioavailability (%) | - | 40% |

Bioanalytical Methodologies for Compound Quantification in Biological Matrices (preclinical)

The reliable quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and toxicokinetic studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and speed. bioxpedia.com

A bioanalytical method must be rigorously validated to ensure the integrity of the data. ofnisystems.com Validation is performed according to guidelines from regulatory agencies like the FDA and EMA. europa.eu Key validation parameters include selectivity, accuracy, precision, linearity, range, and stability. nih.gov

The table below summarizes the typical validation parameters for an LC-MS/MS method for the quantification of a small molecule in plasma.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention times of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%. |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (except at LLOQ). |

| Precision (% CV) | ≤ 15% (except at LLOQ). |

| Matrix Effect | Internal standard-normalized matrix factor CV ≤ 15%. |

| Recovery | Consistent and reproducible. |

| Stability | Analyte stable under various storage and handling conditions. |

Identification and Characterization of Metabolic Pathways and Metabolites in Preclinical Systems

Understanding the metabolic fate of this compound is critical for assessing its potential for drug-drug interactions and for identifying any pharmacologically active or toxic metabolites. nih.gov

Initial metabolic stability is often assessed in vitro using liver microsomes or hepatocytes from various species, including humans. nih.gov These systems contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov By incubating the compound with these systems and analyzing the samples over time by LC-MS/MS, the rate of metabolism can be determined and the structures of the metabolites can be elucidated. nih.gov

Common metabolic pathways for compounds containing thiazole and phenylpropanamide moieties include:

Oxidation: Hydroxylation of the phenyl ring or the methyl group on the thiazole ring. The thiazole ring itself can also undergo oxidation. nih.gov

Amide Hydrolysis: Cleavage of the amide bond to yield 5-methyl-1,3-thiazol-2-amine and 3-phenylpropanoic acid.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The following table lists potential metabolic reactions for this compound.

| Metabolic Reaction | Potential Site | Primary Enzymes Involved |

| Aromatic Hydroxylation | Phenyl ring | CYP enzymes (e.g., CYP3A4, CYP2D6) |

| Aliphatic Hydroxylation | Methyl group on thiazole ring | CYP enzymes |

| Amide Hydrolysis | Amide linkage | Amidases, Carboxylesterases |

| N-Oxidation | Thiazole nitrogen | CYP enzymes, FMOs |

| S-Oxidation | Thiazole sulfur | CYP enzymes, FMOs |

| Glucuronidation | Hydroxylated metabolites | UGTs |

Computational and Chemoinformatic Approaches in N 5 Methyl 1,3 Thiazol 2 Yl 3 Phenylpropanamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of a ligand and for predicting its affinity for a particular target. In the context of N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide, molecular docking could be employed to identify potential protein targets and to elucidate the key interactions that govern its biological activity.

For instance, studies on other thiazole (B1198619) derivatives have successfully utilized molecular docking to predict their binding modes and affinities for various enzymes. In one such study, a series of thiazole derivatives were docked into the active site of the LasR protein of Pseudomonas aeruginosa, a key regulator of quorum sensing. The results of this study provided valuable insights into the structure-activity relationships of these compounds and guided the design of more potent quorum sensing inhibitors. nih.gov Similarly, molecular docking studies of phenylthiazole acids have indicated stable interactions with the active site of the PPARγ complex. nih.gov

The process of molecular docking involves several steps, including the preparation of the ligand and receptor structures, the definition of the binding site, and the use of a scoring function to rank the different binding poses. The accuracy of the docking results is highly dependent on the quality of the input structures and the sophistication of the scoring function.

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the ligand and the receptor. | A higher binding affinity suggests a more potent biological activity. |

| Binding Mode | The specific orientation of the ligand within the receptor's active site. | Understanding the binding mode can help to explain the compound's mechanism of action. |

| Key Interactions | The specific amino acid residues that are involved in the binding of the ligand. | Identifying these interactions can guide the design of more potent and selective derivatives. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD simulations can provide detailed insights into the conformational changes that occur upon ligand binding and can be used to estimate the binding affinity of a ligand for its target. In the case of this compound, MD simulations could be used to investigate the stability of the ligand-receptor complex and to identify the key interactions that contribute to its binding affinity.

A recent study on thiazole Schiff base derivatives utilized molecular dynamics simulations to confirm that the compounds remained stable within the binding site of their target receptors throughout the simulation. nih.gov This provided confidence in the docking results and supported the potential of these compounds as effective antibacterial agents.

MD simulations can also be used to perform free energy calculations, which provide a more accurate estimation of the binding affinity than scoring functions used in molecular docking. These calculations can be computationally expensive but can provide valuable information for lead optimization.

| Simulation Parameter | Description | Significance in this compound Research |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure. | A stable RMSD value over time indicates that the ligand-receptor complex is in equilibrium. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms from its average position. | RMSF analysis can identify flexible regions of the protein that may be important for ligand binding. |

| Binding Free Energy | The overall energy change that occurs upon ligand binding. | A more negative binding free energy indicates a higher binding affinity. |

In Silico ADME Prediction and Pharmacokinetic Modeling (preclinical focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used to estimate the pharmacokinetic properties of a compound. These properties are crucial for determining the drug-likeness of a compound and for predicting its in vivo efficacy. For this compound, in silico ADME prediction could be used to assess its potential as an orally bioavailable drug and to identify any potential liabilities that may need to be addressed in the drug development process.

Numerous studies have demonstrated the utility of in silico ADME prediction in the development of thiazole-based drugs. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of novel thiazole conjugates identified them as potential anti-hepatic cancer agents with favorable pharmacokinetic profiles. researchgate.netsemanticscholar.org Another study on thiazolidin-2,4-dione derivatives confirmed their drug-like properties through in-silico ADME studies. nih.gov

Various computational models are available for predicting ADME properties, ranging from simple empirical rules to more complex machine learning algorithms. These models are trained on large datasets of experimental data and can provide valuable predictions for novel compounds.

| ADME Property | Description | Importance for this compound |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Good aqueous solubility is essential for oral absorption. |

| Intestinal Absorption | The ability of a compound to be absorbed from the gastrointestinal tract into the bloodstream. | High intestinal absorption is a key requirement for orally administered drugs. |

| Blood-Brain Barrier Permeability | The ability of a compound to cross the blood-brain barrier. | This property is important for drugs that target the central nervous system. |

| Metabolic Stability | The resistance of a compound to metabolism by enzymes in the liver and other tissues. | High metabolic stability can lead to a longer duration of action. |

| Toxicity | The potential of a compound to cause adverse effects. | Early identification of potential toxicity can help to avoid costly failures in later stages of drug development. |

Virtual Screening and Rational Library Design for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. For this compound, virtual screening could be used to identify novel derivatives with improved potency and selectivity.

A study on thiazole derivatives as inhibitors of M. tuberculosis utilized virtual screening to identify promising lead compounds. jddtonline.info In another example, virtual screening was employed to discover novel PDE4 inhibitors, leading to the identification of a thiazol-3-propanamides derivative with significant activity. nih.gov

Rational library design involves the creation of a focused library of compounds that are designed to interact with a specific target. This approach can be more efficient than screening large, diverse libraries and can increase the chances of finding a potent and selective hit. Chemoinformatic tools can be used to design these libraries based on the known structure-activity relationships of the target.

| Virtual Screening Method | Description | Application to this compound Derivatives |

| Ligand-Based Virtual Screening | This approach uses the structure of a known active compound to identify other compounds with similar properties. | If this compound has a known biological activity, this method could be used to find structurally similar compounds with potentially improved activity. |

| Structure-Based Virtual Screening | This approach uses the three-dimensional structure of the target protein to identify compounds that are likely to bind to its active site. | If a target protein for this compound is known, this method can be used to screen for novel binders. |

| Pharmacophore Modeling | This method identifies the essential three-dimensional arrangement of functional groups that are required for biological activity. | A pharmacophore model based on this compound could be used to search for novel compounds that fit the model. |

Chemoinformatic Database Mining and Data Analysis for Related Thiazole Compounds

Chemoinformatic database mining involves the analysis of large chemical databases to identify trends and relationships that can be used to guide drug discovery efforts. By mining these databases, researchers can gain insights into the properties of known drugs and can identify new opportunities for drug development. For this compound, chemoinformatic database mining could be used to identify other thiazole-containing compounds with similar properties and to explore the chemical space around this scaffold.

An analysis of thiazole-based inhibitors in the ChEMBL dataset, for example, provided insights into the physicochemical properties associated with the potency and cellular activity of these compounds. researchgate.net Such analyses can help in understanding the general characteristics of bioactive thiazole derivatives.

Data analysis techniques, such as quantitative structure-activity relationship (QSAR) modeling, can be used to develop predictive models that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent derivatives.

| Chemoinformatic Approach | Description | Potential Application for Thiazole Research |

| Chemical Similarity Searching | Identifies compounds in a database that are structurally similar to a query compound. | Can be used to find compounds with similar biological activities to this compound. |

| Substructure Searching | Identifies all compounds in a database that contain a specific chemical substructure. | Can be used to retrieve all compounds containing the N-(5-methyl-1,3-thiazol-2-yl) moiety for further analysis. |

| Clustering Analysis | Groups compounds in a database based on their structural or physicochemical properties. | Can help to identify different classes of thiazole derivatives with distinct biological profiles. |

| QSAR Modeling | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Can be used to predict the activity of novel this compound derivatives and to guide their optimization. |

Future Directions and Advanced Research Considerations for N 5 Methyl 1,3 Thiazol 2 Yl 3 Phenylpropanamide

Identification of Emerging Research Areas and Unexplored Mechanisms

The diverse biological activities reported for various thiazole (B1198619) derivatives suggest several promising avenues for future investigation into N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide. wisdomlib.orgmdpi.com Current research on similar compounds has highlighted potential applications in oncology, infectious diseases, and inflammatory conditions. mdpi.comtandfonline.com

Emerging Therapeutic Applications:

Anticancer Potential: Thiazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. wisdomlib.orgmdpi.com Future studies should explore the efficacy of this compound against a panel of human cancer cell lines, including but not limited to those of the breast, lung, and colon. Investigating its potential to modulate key signaling pathways involved in cancer progression, such as those regulated by protein kinases or transcription factors, could reveal novel therapeutic targets.

Antimicrobial Activity: The thiazole ring is a core component of some antimicrobial agents. mdpi.com Research into the antibacterial and antifungal properties of this compound is warranted, particularly in the context of rising antimicrobial resistance. mdpi.com

Anti-inflammatory Effects: Some thiazole derivatives have been shown to possess anti-inflammatory properties. mdpi.com Future research could investigate the ability of this compound to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Unexplored Mechanisms of Action: A critical area of future research will be to move beyond preliminary screening and delve into the specific molecular mechanisms by which this compound exerts its biological effects. Techniques such as target identification and validation studies, including affinity chromatography, proteomics, and genetic approaches, will be instrumental. Understanding whether the compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or modulates protein-protein interactions will be key to its further development. For instance, studies on related N-(thiazol-2-yl)-benzamide analogs have identified them as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a potential area of investigation for this compound. semanticscholar.orgnih.gov

Development of Advanced Research Tools and Methodologies for Compound Characterization

To fully characterize this compound and its analogs, the adoption and development of advanced research tools and methodologies are essential.

Synthesis and Derivatization: Modern synthetic methods, such as microwave-assisted synthesis and flow chemistry, can enable the rapid and efficient production of this compound and a library of its derivatives. figshare.com These techniques offer advantages in terms of reaction speed, yield, and scalability, facilitating structure-activity relationship (SAR) studies. bohrium.com SAR studies will be crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Structural and Functional Analysis: Advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, are vital for the unambiguous structural elucidation of the compound and its metabolites. acs.org X-ray crystallography can provide detailed insights into the three-dimensional structure of the molecule and its interactions with biological targets. Furthermore, the application of computational modeling and in silico docking studies can help predict binding affinities and guide the rational design of more potent derivatives. acs.org

High-Throughput Screening: The use of high-throughput screening (HTS) platforms will be essential for efficiently evaluating the biological activity of a large number of related compounds against various targets. acs.org This approach can accelerate the discovery of lead compounds with desirable therapeutic profiles. However, it is important to carefully validate any hits from HTS to avoid "frequent hitters" or compounds with nonspecific modes of action, a known consideration for some thiazole derivatives. nih.gov

Collaborative Research Paradigms and Data Sharing Initiatives

The complexity and cost of modern drug discovery necessitate collaborative research efforts and open data sharing to accelerate progress.

Interdisciplinary Collaborations: Advancing the study of this compound will benefit from collaborations between synthetic chemists, pharmacologists, biochemists, and computational scientists. Such interdisciplinary teams can bring diverse expertise to bear on the challenges of compound synthesis, biological testing, and mechanistic studies.

Open Science and Data Sharing: Initiatives that promote the sharing of chemical and biological data can significantly enhance the efficiency of drug discovery. nih.govzamann-pharma.com Publicly accessible databases such as PubChem and ChEMBL provide a wealth of information on the properties and activities of small molecules. nih.gov Contributing data on this compound and its analogs to such repositories would foster a more collaborative research environment and prevent the duplication of efforts. galaxyproject.org Furthermore, participation in consortia that facilitate the sharing of preclinical data and medicinal chemistry knowledge can help to overcome common challenges in drug development. fiercebiotech.com The "FAIR" data principles (Findable, Accessible, Interoperable, and Reusable) should be adopted to maximize the value of shared data. galaxyproject.org

Challenges and Opportunities in the Preclinical Development Pathways of Related Compounds

The preclinical development of this compound and related compounds will involve navigating a series of challenges while capitalizing on inherent opportunities.

Challenges:

Pharmacokinetics and Metabolism: Amide-containing compounds can sometimes present challenges related to metabolic stability and clearance. nih.gov Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be critical.

Toxicity and Off-Target Effects: Thorough toxicological profiling is necessary to identify any potential liabilities. The reactivity of the thiazole ring should be carefully evaluated to rule out nonspecific interactions. nih.gov

Intellectual Property: While data sharing is encouraged, establishing a robust intellectual property position is often a prerequisite for securing the investment needed for preclinical and clinical development.

Opportunities:

Established Scaffold: The well-documented importance of the thiazole scaffold in medicinal chemistry provides a strong foundation and a wealth of existing knowledge to draw upon. bohrium.comresearchgate.net

Potential for Broad Applications: The diverse biological activities associated with thiazole derivatives suggest that this compound could have therapeutic potential across multiple disease areas. wisdomlib.orgmdpi.com

Rational Drug Design: The amenability of the compound to chemical modification allows for the rational design of analogs with improved properties, potentially leading to the development of best-in-class therapeutics.

Q & A

How is N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide synthesized, and what intermediates are critical in its preparation?

Methodological Answer:

The compound is synthesized via a convergent pathway involving two key intermediates:

3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b): Prepared by reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a 5% aqueous Na₂CO₃ solution. The reaction proceeds rapidly (10–20 minutes) under manual shaking, yielding a purified precipitate after filtration and washing .

5-Aryl-1,3,4-oxadiazole-2-thiols (7a–e): Generated from aryl acids through sequential esterification, hydrazide formation, and cyclization. These nucleophiles are coupled with intermediate 3b in a polar aprotic solvent (e.g., DMF) to form the final bi-heterocyclic hybrids .

Critical Intermediates:

- 3b ensures proper linkage of the thiazole and oxadiazole moieties.

- 7a–e provide structural diversity via aryl substitution, influencing biological activity .

What spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral features are observed?

Methodological Answer:

Structural confirmation relies on:

¹H/¹³C-NMR:

- Thiazole ring: Methine (δ 134.67 ppm) and methyl (δ 11.04 ppm) carbons for 5-methyl substitution .

- Propanamide unit: Amide carbonyl at δ 168.56 ppm and methylene signals (δ 34.80 and 27.51 ppm) .

IR Spectroscopy: Amide C=O stretch at ~1650–1680 cm⁻¹ and C-S vibrations at ~650–750 cm⁻¹ .

Elemental Analysis: Validates calculated vs. observed C, H, N percentages (e.g., C: 52.4% calculated vs. 52.1% observed for derivative 8g) .

Data Interpretation:

Discrepancies in NMR splitting patterns may indicate tautomerism or impurities, requiring repeated purification or alternative solvents .

How does the substitution pattern on the aryl ring influence the alkaline phosphatase inhibitory activity of this compound derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Para-substituents: A 4-methylphenyl group (compound 8d ) enhances activity (IC₅₀ = 1.878 ± 0.07 mM), likely due to improved hydrophobic interactions with the enzyme’s active site .

- Electron-withdrawing groups: 3-Nitrophenyl (8h ) reduces activity (IC₅₀ = 3.742 ± 0.12 mM), possibly due to steric hindrance or unfavorable electronic effects .

Experimental Design for SAR:

- Synthesize analogs with systematic aryl substitutions (e.g., -NH₂, -NO₂, -CH₃).

- Test inhibitory activity using a standardized alkaline phosphatase assay (e.g., p-nitrophenyl phosphate hydrolysis) .

What computational strategies are recommended to predict the biological activity of novel this compound analogs?

Methodological Answer:

Molecular Docking:

- Use software like AutoDock Vina to model interactions between analogs and alkaline phosphatase (PDB ID: 1ALK).

- Focus on binding affinity at the allosteric site, as suggested by thiazole-oxadiazole hybrids .

PASS Program:

- Predict anticancer or anti-inflammatory potential based on structural similarity to known bioactive thiazoles .

QSAR Modeling:

- Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with IC₅₀ values .

Validation: Cross-check computational predictions with in vitro assays to resolve contradictions (e.g., false positives in docking) .

How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound class?

Methodological Answer:

Re-evaluate Assay Conditions:

- Confirm enzyme purity, substrate concentration, and buffer pH (e.g., alkaline phosphatase is sensitive to Zn²⁺ levels) .

Reanalyze Docking Parameters:

- Adjust protonation states of ligand heteroatoms or include explicit water molecules in simulations.

Explore Off-Target Effects:

- Use proteome-wide screening (e.g., thermal shift assays) to identify unintended targets .

Case Study: A derivative predicted to inhibit alkaline phosphatase might instead interact with kinase pathways, necessitating broader pharmacological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.